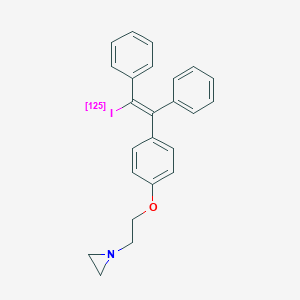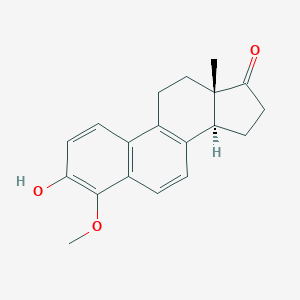
4-Methoxyequilenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyequilenin is a synthetic estrogen that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of equilin, a naturally occurring estrogen found in horses.
Mécanisme D'action
The mechanism of action of 4-Methoxyequilenin involves binding to estrogen receptors in the body. This compound has a high affinity for estrogen receptor beta (ERβ) and a lower affinity for estrogen receptor alpha (ERα). Once bound to the receptor, 4-Methoxyequilenin can modulate gene expression, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Methoxyequilenin are diverse and depend on the target tissue. In breast cancer cells, this compound can induce apoptosis and inhibit cell proliferation. In bone cells, 4-Methoxyequilenin has been shown to increase bone mineral density and reduce bone resorption. In the brain, this compound can improve cognitive function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methoxyequilenin in lab experiments is its high affinity for ERβ. This makes it a useful tool for studying the role of ERβ in various physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the study of 4-Methoxyequilenin. One area of interest is the development of 4-Methoxyequilenin analogs with improved pharmacological properties. Another area of interest is the study of the effects of 4-Methoxyequilenin on other estrogen receptors, such as G protein-coupled estrogen receptor (GPER). Additionally, more research is needed to fully understand the potential applications of 4-Methoxyequilenin in various fields, such as cancer research and neuroprotection.
Conclusion
In conclusion, 4-Methoxyequilenin is a synthetic estrogen that has shown promise in various scientific research applications. Its high affinity for ERβ and diverse physiological effects make it a useful tool for studying various physiological processes. However, more research is needed to fully understand the potential applications of this compound and to develop analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-Methoxyequilenin involves a series of chemical reactions starting from equilin. The first step involves the conversion of equilin to 8,9-dihydroequilin, which is then oxidized to 8,9-dihydro-4-methoxyequilin. Finally, this compound is demethylated to yield 4-Methoxyequilenin. The synthesis of 4-Methoxyequilenin has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
4-Methoxyequilenin has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 4-Methoxyequilenin can inhibit the growth of breast cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
116506-50-4 |
|---|---|
Nom du produit |
4-Methoxyequilenin |
Formule moléculaire |
C19H20O3 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(13S,14S)-3-hydroxy-4-methoxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H20O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h3-5,7,15,20H,6,8-10H2,1-2H3/t15-,19-/m0/s1 |
Clé InChI |
GOBGQKKPBROPRC-KXBFYZLASA-N |
SMILES isomérique |
C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4OC)O |
SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4OC)O |
SMILES canonique |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4OC)O |
Synonymes |
4-methoxyequilenin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



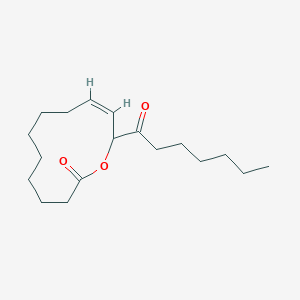
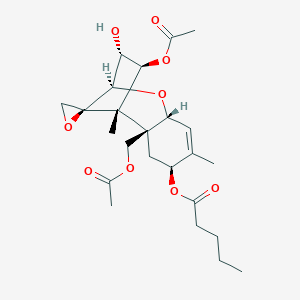
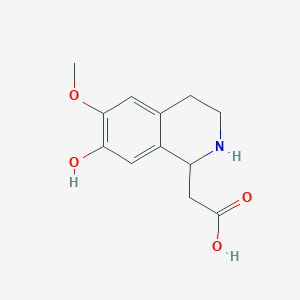
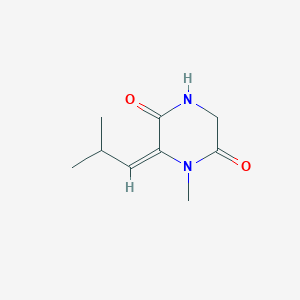
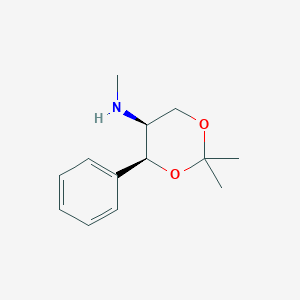
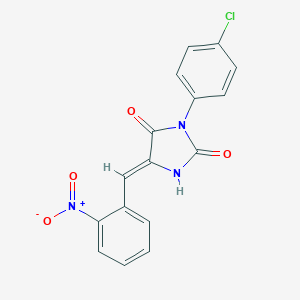
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
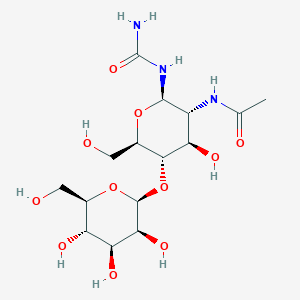
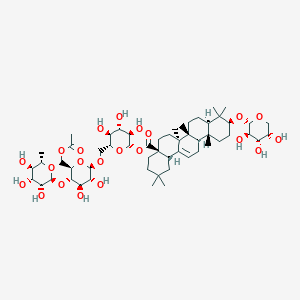

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
